4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
Significance of the Pyrrolo[2,3-b]pyridine Core in Heterocyclic Chemistry
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), framework is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This designation is due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. ijper.orgresearchgate.net Structurally, it is a bioisostere of indole (B1671886) and purine, meaning it has similar physical and chemical properties that allow it to mimic these essential biological molecules. mdpi.com This bioisosteric relationship enables 7-azaindole derivatives to interact with biological systems in a manner similar to their counterparts, while offering opportunities to fine-tune properties such as solubility, pKa, and metabolic stability. mdpi.com
The aromatic nature of the 7-azaindole core is established by its electronic structure. The five carbon atoms and the nitrogen in the pyridine (B92270) ring are sp² hybridized, each contributing one electron to the π-system. libretexts.org The pyrrole (B145914) nitrogen is also sp² hybridized and contributes its lone pair of electrons to the aromatic system, resulting in a total of 6 π-electrons that satisfy Hückel's rule for aromaticity (4n+2). libretexts.org
The versatility of the pyrrolo[2,3-b]pyridine scaffold is demonstrated by the broad spectrum of biological activities its derivatives have exhibited in academic and industrial research. These activities underscore the scaffold's importance as a core component in the design of new therapeutic agents.
| Reported Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Kinase Inhibition (e.g., FGFR, CSF1R) | Oncology | rsc.orgnih.gov |
| Antiproliferative / Anticancer | Oncology | ijper.orgresearchgate.net |
| Antiviral (e.g., Dengue, Ebola, HIV) | Infectious Diseases | researchgate.netnih.gov |
| Anti-inflammatory | Inflammatory Diseases | ijper.org |
| Antibacterial | Infectious Diseases | ijper.org |
| PARP Inhibition | Oncology | ijper.org |
Academic Context and Research Trajectories of 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine and Related Analogs
The 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative serves as a pivotal building block in synthetic and medicinal chemistry. The chlorine atom at the C-4 position of the 7-azaindole nucleus is a versatile functional group that facilitates the synthesis of a wide array of analogs. It acts as a leaving group in nucleophilic aromatic substitution reactions and, more significantly, provides a reactive site for modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov This allows for the strategic introduction of various substituents, including aryl, heteroaryl, and amino groups, enabling extensive structure-activity relationship (SAR) studies. nih.gov
Research trajectories often begin with the synthesis of the 4-chloro-7-azaindole (B22810) core, which can then be further modified. For example, a multi-step synthesis can yield 5-bromo-4-chloro-3-nitro-7-azaindole, a highly functionalized intermediate ready for diversification. researchgate.net In other research, a protected form, such as 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, is used to achieve chemoselective couplings, first at the more reactive C-2 position and subsequently at the C-4 position. nih.gov
The development of kinase inhibitors is a prominent area where this scaffold is employed. Kinases are crucial targets in oncology, and the 7-azaindole core is adept at fitting into their ATP-binding pockets. mdpi.com By using the 4-chloro intermediate, researchers can synthesize libraries of compounds with different substitutions at the C-4 position to optimize binding affinity and selectivity for specific kinases like Fibroblast Growth Factor Receptor (FGFR) or Colony-Stimulating Factor 1 Receptor (CSF-1R). rsc.orgnih.govnih.gov For instance, a research program targeting CSF1R involved a synthetic strategy where the key C-4 amination step was performed on a 4-chloro-pyrrolopyridine intermediate. nih.gov
The table below presents examples of research utilizing the 4-chloro-pyrrolo[2,3-b]pyridine scaffold to generate analogs for specific biological targets.
| Starting Intermediate | Reaction Type at C-4 | Resulting Analog Class | Investigated Target/Activity | Reference |
|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Buchwald-Hartwig Amination | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | CSF1R Kinase Inhibition | nih.gov |
| 4-Chloro-3-nitro-7-azaindole | Further functionalization (e.g., Bromination) | 3,4,5-Trisubstituted-7-azaindoles | General Synthetic Building Blocks | researchgate.net |
| 4-Chloro-7-azaindole | Successive Selective Functionalization | Substituted 7-azaindoles | FAK Kinase Inhibition | mdpi.com |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives | Multi-step synthesis | Substituted Pyrimidin-2-amines | CSF-1R / Anticancer Activity | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXUKYBYUQZGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 1h,2h,3h Pyrrolo 2,3 B Pyridine and Its Scaffold
Advanced Synthetic Techniques and Optimizations
Advanced synthetic methodologies for the preparation of the 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold, also known as 4-chloro-7-azaindole (B22810), have focused on improving reaction efficiency, yield, and regiochemical control. These techniques are crucial for accessing functionalized derivatives for various research applications.
Microwave-Assisted Synthesis Protocols for Enhanced Yields and Reduced Reaction Times
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including the 7-azaindole (B17877) core. researchgate.net This technique often leads to significantly reduced reaction times, minimized side product formation, and increased yields compared to conventional heating methods. nih.govdurham.ac.uk
The application of microwave irradiation has been successfully employed in various key steps of 7-azaindole synthesis. For instance, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave conditions provides an efficient and practical route to 7-azaindole derivatives. nih.govresearchgate.net This method is valued for its short reaction times and operational simplicity. nih.gov Another key application is in the epoxide-opening-cyclization-dehydration sequence, where microwave heating dramatically accelerates the reaction, facilitating a flexible synthesis of substituted 7-azaindoles. organic-chemistry.org The Leimgruber–Batcho indole (B1671886) synthesis, a classic method for preparing indoles and their analogues, has also been adapted to microwave conditions, allowing for the rapid preparation of enamine intermediates which can be subsequently cyclized. durham.ac.ukrsc.org
The benefits of microwave-assisted synthesis in this context are summarized in the following table:
| Synthetic Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Iron-Catalyzed Cyclization | Several hours | 60 minutes | Significant | researchgate.net |
| Epoxide-opening-cyclization | Several hours to days | Minutes | Substantial | organic-chemistry.org |
| Leimgruber–Batcho Reaction | 22 hours | 4.5 hours | Quantitative conversion | durham.ac.uk |
Regioselectivity Control in Halogenation and Nitration
Controlling the regioselectivity of electrophilic substitution reactions such as halogenation and nitration on the 7-azaindole scaffold is critical for the synthesis of specifically functionalized derivatives. The electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings dictates the preferred positions of substitution.
A notable example of achieving high regioselectivity is the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole. acs.orgresearchgate.net This process starts with the parent 7-azaindole and proceeds through a series of regiocontrolled nitration and chlorination steps. The subsequent bromination of the 4-chloro-3-nitro-7-azaindole intermediate occurs with high regioselectivity at the C5-position. acs.orgresearchgate.net This method is efficient and scalable, providing a key building block for more complex derivatives. acs.org The control of regioisomeric impurities is a significant advantage of this reported process. acs.orgresearchgate.net
Enzymatic halogenation offers another avenue for achieving high regioselectivity under environmentally benign conditions. nih.gov While not yet specifically detailed for this compound, halogenase enzymes have shown remarkable catalyst-controlled selectivity in the halogenation of various indole and azaindole derivatives, typically at the C3 position. nih.gov
Strategies for achieving regioselective halogenation are presented below:
| Reaction | Reagents and Conditions | Position of Halogenation | Key Feature | Reference |
| Bromination | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent | C5 | High regioselectivity on a pre-functionalized core | acs.orgresearchgate.net |
| Enzymatic Halogenation | Halogenase enzyme (e.g., RebH variant), NaBr/NaCl | C3 | High catalyst-controlled selectivity | nih.gov |
Catalyst Optimization for Multi-step Syntheses (e.g., Pd(PPh₃)₄)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the 7-azaindole scaffold. mdpi.comatlanchimpharma.com Catalyst optimization, particularly involving ligands and palladium sources, is crucial for achieving high yields and reaction efficiency. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst in these transformations. mdpi.comacs.org
This catalyst system has been effectively used in Sonogashira couplings of amino-halopyridines with alkynes, a key step in building the pyrrole ring of the 7-azaindole core. mdpi.comnih.gov For instance, the synthesis of 7-azaindole derivatives has been achieved through a Sonogashira coupling performed with a CuI/Pd(PPh₃)₄ catalytic system, followed by an acid-catalyzed ring closure. mdpi.com In the synthesis of 2-aryl-7-azaindoles, Pd(PPh₃)₄ has been used to catalyze the Suzuki-Miyaura coupling of a 4-chloro-2-iodo-7-azaindole intermediate with arylboronic acids. nih.gov
The choice of catalyst, ligands, base, and solvent can significantly impact the outcome of these reactions. Optimization of these parameters is often necessary to prevent side reactions and maximize the yield of the desired product. beilstein-journals.org
Controlled Cyclization Processes from Precursors
The formation of the pyrrolo[2,3-b]pyridine ring system through controlled cyclization of acyclic precursors is a cornerstone of 7-azaindole synthesis. Various strategies have been developed to achieve this transformation efficiently.
One common approach involves the cyclization of substituted aminopyridines. For example, an efficient two-step route starting from chloroamino-N-heterocycles involves an optimized Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization to furnish the azaindole core. nih.govorganic-chemistry.org Another method utilizes a palladium-catalyzed intramolecular Heck reaction of enamines formed from haloaminopyridines and ketones. researchgate.net
Radical cyclization presents an alternative pathway. Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize polycyclic structures containing the pyrrole and pyridine rings. beilstein-journals.org The selectivity of these intramolecular arylations can be controlled by the choice of halogen on the precursor. beilstein-journals.org
Derivatization and Functionalization Reactions of the this compound Core
The 4-chloro-7-azaindole core is a versatile template for further chemical modifications. The chlorine atom at the C4-position serves as a useful handle for cross-coupling reactions, while the pyrrole and pyridine rings can undergo various substitution reactions.
Halogenation (Bromination, Iodination, Fluorination)
Further halogenation of the 4-chloro-7-azaindole scaffold allows for the introduction of additional functional groups, enabling the synthesis of a wider range of derivatives. The position of subsequent halogenation is influenced by the existing substituents on the ring.
As previously mentioned, the bromination of 4-chloro-3-nitro-7-azaindole using N-bromosuccinimide proceeds with high regioselectivity at the C5-position. acs.orgresearchgate.net The regioselective introduction of bromine onto the 7-azaindole core is particularly valuable as the resulting bromo-derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions. nih.gov
Iodination can also be achieved, and iodine-catalyzed reactions have been developed for the regioselective C-3 chalcogenation of 7-azaindoles, which proceeds through an initial electrophilic substitution at the C3-position. acs.org While direct fluorination methods are less common, the introduction of fluorine can often be accomplished through nucleophilic substitution reactions on appropriately activated precursors.
The following table provides examples of halogenation reactions on the 7-azaindole scaffold:
| Halogenation Type | Reagent | Position | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-chloro-3-nitro-7-azaindole | acs.orgresearchgate.net |
| Iodination | I₂ | C3 | 3-Iodo-7-azaindole derivatives (intermediate) | acs.org |
Nitration Reactions
The introduction of a nitro group onto the 4-chloro-7-azaindole scaffold is a key transformation for further functionalization. The nitration of 4-chloro-7-azaindole has been achieved with high regioselectivity at the C3 position of the pyrrole ring. A common method employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). To manage the exothermic nature of the reaction, the process is typically conducted at low temperatures, between 0 and 10 °C, with controlled addition of nitric acid to a solution of 4-chloro-7-azaindole in concentrated sulfuric acid. This method has been successfully scaled up, demonstrating its robustness for producing 4-chloro-3-nitro-7-azaindole, a versatile intermediate for the synthesis of more complex molecules. wikipedia.org
Mannich Reactions
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. For the 7-azaindole scaffold, this reaction typically occurs at the C3 position, which is rich in electrons. The reaction involves an aldehyde, a primary or secondary amine, and the 7-azaindole. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes electrophilic attack by the C3 of the 7-azaindole. While direct examples on this compound are not extensively documented in readily available literature, the reactivity of the broader 7-azaindole scaffold is well-established. For instance, the Mannich reaction on 7-azaindole itself with formaldehyde (B43269) and dimethylamine (B145610) yields 7-azagramine, demonstrating the feasibility of this transformation on the core structure. The presence of the chloro substituent at the C4 position is expected to influence the electronic properties of the ring, but the fundamental reactivity at C3 should remain accessible for this important C-C bond-forming reaction.
Oxidation and Reduction Pathways
The this compound scaffold can undergo various oxidation and reduction reactions, which are crucial for manipulating its electronic properties and for introducing new functionalities.
Oxidation: A common oxidation reaction for the 7-azaindole core is the formation of the N-oxide at the pyridine nitrogen (N7). This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). chemicalbook.com The resulting N-oxide is an important intermediate for further substitutions on the pyridine ring. Additionally, functional groups introduced onto the scaffold can be oxidized. For instance, a 3-formyl group, introduced via reactions like the Vilsmeier-Haack reaction, can be oxidized to a carboxylic acid using various oxidizing agents. Standard protocols for aldehyde oxidation, such as using potassium permanganate (B83412) or chromic acid, are applicable. nih.govyoutube.com
Reduction: Reduction reactions are also pivotal in the synthetic manipulation of this scaffold. A nitro group, often introduced at the C3 position, can be readily reduced to an amino group. This transformation is commonly carried out via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as tin(II) chloride or iron in acidic media. researchgate.net The resulting amino group serves as a handle for a wide array of subsequent chemical modifications. Furthermore, the pyridine ring of the 7-azaindole scaffold can be reduced under specific catalytic hydrogenation conditions, for example, using platinum oxide (PtO₂) as a catalyst, to yield the corresponding piperidine (B6355638) derivatives. nih.gov
Nucleophilic Substitution Reactions for Pharmacophore Modification
The chlorine atom at the C4 position of the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide variety of substituents, thereby enabling extensive pharmacophore modification.
A frequent application of this reactivity is the introduction of amino groups through reactions with primary or secondary amines. These reactions are often catalyzed by palladium complexes with specialized ligands such as RuPhos or XPhos. The choice of catalyst, base, and solvent can be critical for achieving high yields and avoiding side reactions. For instance, palladium-catalyzed amination of 4-chloro-7-azaindole with N-benzylmethylamine has been reported, leading to the corresponding 4-amino substituted product. achemblock.com Such reactions are fundamental in the synthesis of kinase inhibitors and other biologically active molecules where a nitrogen-containing substituent at the C4 position is a key pharmacophoric element.
| Nucleophile | Reagent/Catalyst | Product | Reference |
| N-benzylmethylamine | RuPhos Pd G2 | N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | achemblock.com |
| Various amines | Pd₂(dba)₃ / XPhos | 4-amino-7-azaindole derivatives | achemblock.com |
Introduction of Specific Functional Groups (e.g., Carboxylate, Amino, Carbamoyl)
The targeted introduction of specific functional groups onto the 4-chloro-7-azaindole scaffold is essential for fine-tuning the pharmacological properties of derived molecules.
Carboxylate Group: A carboxylate group can be introduced at various positions. For instance, 4-chloro-7-azaindole-2-carboxylic acid is a commercially available building block, indicating established synthetic routes. chemscene.com A common strategy for introducing a carboxyl group at the C3 position involves a Vilsmeier-Haack reaction to first install a formyl (aldehyde) group. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The resulting 4-chloro-7-azaindole-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents. organic-chemistry.orgnih.gov
Amino Group: As discussed in the context of nucleophilic substitution, an amino group can be readily introduced at the C4 position by displacing the chloro substituent. Additionally, the reduction of a nitro group, typically at the C3 position, provides a route to a C3-amino functionality. researchgate.net
Carbamoyl (B1232498) Group: A carbamoyl (carboxamide) group can be synthesized from a carboxylic acid. For example, a 4-chloro-7-azaindole carboxylic acid can be activated with coupling agents like HATU or HOBt/EDC and then reacted with an amine to form the corresponding amide. Alternatively, the 3-carbaldehyde derivative can be oxidized to the carboxylic acid and subsequently converted to the carboxamide. The direct conversion of an aldehyde to a carboxamide is also possible through various one-pot procedures.
| Functional Group | Position | Precursor | Key Reaction |
| Carboxylate | C3 | 4-chloro-7-azaindole | Vilsmeier-Haack, then oxidation |
| Amino | C4 | 4-chloro-7-azaindole | Nucleophilic aromatic substitution |
| Amino | C3 | 4-chloro-3-nitro-7-azaindole | Nitro group reduction |
| Carbamoyl | C3 | 4-chloro-7-azaindole-3-carboxylic acid | Amide coupling |
Protecting Group Chemistry (e.g., SEM Protection) and Deprotection Challenges
The use of protecting groups is a critical aspect of the synthesis of complex molecules based on the this compound scaffold. The pyrrole nitrogen is nucleophilic and can interfere with various reaction conditions, necessitating its protection.
SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen. It is introduced by reacting the N-H of the azaindole with SEM-chloride (SEM-Cl) in the presence of a base. The SEM group is robust and stable to a wide range of reaction conditions, including those used for cross-coupling reactions. achemblock.com
Deprotection Challenges: The removal of the SEM group can be challenging. Standard conditions for SEM deprotection involve the use of fluoride (B91410) reagents (like TBAF) or strong acids. However, these conditions can sometimes lead to side reactions or be incompatible with other functional groups in the molecule. For instance, the deprotection of SEM-protected 2-aryl-4-amino-7-azaindoles has been reported to be problematic, with the release of formaldehyde leading to the formation of undesired tricyclic byproducts. achemblock.com
Other Protecting Groups: Besides SEM, other protecting groups are also employed for the 7-azaindole nitrogen. The tert-butyloxycarbonyl (Boc) group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions. mdpi.com The tosyl (Ts) group is another common protecting group, installed using tosyl chloride (TsCl) and a base. Its removal is often achieved under basic conditions, for example, with sodium hydroxide (B78521). The choice of the protecting group depends on the planned synthetic route and the stability of the other functional groups present in the molecule.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Potential Issues |
| SEM | SEM-Cl, base | Fluoride source (e.g., TBAF), strong acid | Formation of byproducts due to formaldehyde release |
| Boc | Boc₂O, base | Acid (e.g., TFA, HCl) | Incompatible with acid-labile groups |
| Tosyl | TsCl, base | Base (e.g., NaOH, Cs₂CO₃) | Harsh basic conditions may not be suitable for all substrates |
Saponification and Amidation Reactions
Saponification: Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction for converting ester functionalities on the 4-chloro-7-azaindole scaffold into carboxylic acids. For example, an ethyl ester of a 4-chloro-7-azaindole carboxylic acid can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base such as sodium hydroxide or potassium hydroxide. This reaction is often a key step in multi-step syntheses where the ester group serves as a protecting group for the carboxylic acid or as a precursor for other functional groups.
Amidation: Amidation reactions are crucial for introducing amide functionalities, which are common in pharmacologically active compounds. As mentioned previously, the coupling of a carboxylic acid derivative of 4-chloro-7-azaindole with an amine using standard peptide coupling reagents is a widely used method. This allows for the synthesis of a diverse library of amides by varying the amine component. Additionally, direct C-H amidation of the 7-azaindole scaffold has been reported, offering a more atom-economical approach to introduce amide groups at specific positions.
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, represents a significant advancement in the formation of carbon-heteroatom bonds. This copper-catalyzed cross-coupling reaction facilitates the linkage of aryl or vinyl boronic acids with N-H or O-H containing compounds, such as amines, alcohols, and phenols, to form the corresponding aryl amines, ethers, and other related structures. nih.govmdpi.com A key advantage of this methodology over other cross-coupling reactions, like the Buchwald-Hartwig amination, is its ability to be conducted under mild conditions, often at room temperature and open to the air, using inexpensive and less toxic copper catalysts. mdpi.comorganic-chemistry.org
The reaction is versatile, accommodating a wide array of substrates, including phenols, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.orgorganic-chemistry.org The catalytic cycle is generally understood to involve a copper(II) precatalyst which, upon coordination with the amine or alcohol, undergoes transmetalation with the boronic acid. This is followed by an oxidation to a copper(III) intermediate, which then undergoes reductive elimination to furnish the desired C-N or C-O bond and a copper(I) species. The copper(I) is subsequently reoxidized to copper(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle. mdpi.com
While specific studies focusing exclusively on the Chan-Lam coupling of this compound are not extensively detailed in the reviewed literature, the reactivity of the parent 7-azaindole scaffold in such transformations provides a strong precedent for its application. Research on the N-arylation of 7-azaindole has demonstrated the utility of copper(II)-based catalytic systems for this transformation. nih.gov
In a detailed investigation of the N-arylation of 7-azaindole, a copper(II)-DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalytic system was employed. nih.gov The study identified dimeric copper(II)-7-azaindole complexes as key intermediates in the reaction pathway. The role of DBU was established not only as a base but also as an auxiliary ligand that facilitates the catalytic process. The mechanism proceeds through a transmetalated monomeric aryl-copper(II) species, which is then oxidized to a copper(III) intermediate, leading to facile N-arylation and regeneration of the active copper(II) catalyst via aerial oxidation of copper(I). nih.gov
These findings suggest that this compound would be a viable substrate for Chan-Lam N-arylation reactions. The pyrrole nitrogen (N-1) of the azaindole core is available for coupling with a variety of arylboronic acids. The reaction conditions established for the parent 7-azaindole, such as the use of Cu(OAc)₂ as the catalyst and a suitable base in a solvent like dichloromethane (B109758) (DCM) at room temperature, would serve as an excellent starting point for optimizing the coupling with the 4-chloro derivative. The electronic effect of the chloro substituent at the C-4 position is not expected to inhibit the N-arylation at the distant N-1 position.
The scope of the reaction for the parent 7-azaindole has been explored with various substituted arylboronic acids, demonstrating that both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, leading to the desired N-aryl-7-azaindole products in good to excellent yields. This versatility is crucial for creating diverse libraries of compounds for further study.
Below is a representative data table illustrating the scope of the Chan-Lam N-arylation for the parent 7-azaindole scaffold, which is indicative of the expected outcomes for this compound.
Table 1: Chan-Lam N-Arylation of 7-Azaindole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 94 | nih.gov |
| 2 | 4-Methylphenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 92 | nih.gov |
| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 91 | nih.gov |
| 4 | 4-Fluorophenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 89 | nih.gov |
| 5 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 85 | nih.gov |
| 6 | 3-Methoxyphenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 90 | nih.gov |
| 7 | 2-Methylphenylboronic acid | Cu(OAc)₂ (20 mol%) | DBU (1 equiv.) | DCM | Room Temp. | 12 | 82 | nih.gov |
This table is based on data for the N-arylation of the parent 7-azaindole scaffold and serves as an illustrative example for the potential application to this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional Impact of Substituents on Biological Activity
Substitutions at the C3 and C5 positions of the 7-azaindole (B17877) scaffold have been extensively explored to optimize kinase inhibitory activity. nih.gov For instance, in the development of inhibitors for Tropomyosin-related kinase A (TrkA), varying functional groups at these positions on a 7-azaindole core led to the identification of potent inhibitors. nih.gov
In a series of 3,5-disubstituted-7-azaindole derivatives developed as ALK kinase inhibitors, the synthesis started from 1-tosyl-3-iodo-5-bromo-7-azaindole, highlighting the importance of these positions for introducing diversity. nih.gov Similarly, for the development of DYRK1A inhibitors, 3,5-diarylated-7-azaindoles were synthesized, indicating that aryl groups at these positions are well-tolerated and can contribute to potency. nih.gov
Table 1: General Influence of C3 and C5 Substitutions on Kinase Inhibition for the 7-Azaindole Scaffold
| Position | Common Substituents | General Impact on Kinase Inhibition |
|---|---|---|
| C3 | Aryl groups, Heterocyclic rings | Can interact with the ribose pocket of the ATP-binding site, influencing potency and selectivity. |
| C5 | Halogens, Cyano groups, Small alkyl chains | Directed towards the solvent-exposed region, can be modified to improve physicochemical properties and target specific sub-pockets. |
This table is a generalized representation based on SAR studies of the broader 7-azaindole class of compounds.
The NH moiety of the pyrrole (B145914) ring is of paramount importance for the activity of 7-azaindole-based kinase inhibitors. This group typically acts as a hydrogen bond donor, forming a crucial interaction with the backbone of the kinase hinge region. nih.gov The importance of this NH group was highlighted in a study comparing a pyrrolopyrimidine-based CSF1R inhibitor with its 7-azaindole analogue. The lower potency of the 7-azaindole was attributed to the different positioning and electronic environment of the atoms in the five-membered ring, suggesting that the N-H vector is critical for optimal binding. nih.gov Furthermore, studies on Cdc7 inhibitors have indicated that a lack of substitution on the pyrrole nitrogen is essential for enhanced activity. nih.gov
Certain functional groups have been found to be particularly effective in modulating the activity of 7-azaindole derivatives.
Trifluoromethyl: The trifluoromethyl group is often used in medicinal chemistry to improve metabolic stability and cell permeability. In the context of 7-azaindole derivatives, a 7-trifluoromethyl-substituted aminoquinoline showed reduced activity against P. falciparum compared to its 7-chloro counterpart, suggesting that the electronic and steric properties of this group can have a significant impact on activity. nih.gov
Methoxyphenyl: A methoxyphenyl group at the C2 position of a protected 4-chloro-7-azaindole (B22810) has been synthesized as an intermediate for kinase inhibitors. nih.gov In SAR studies of DYRK1A inhibitors based on the 4-azaindole (B1209526) scaffold, the presence of a methoxy (B1213986) group was found to be a key determinant of activity. nih.gov
Pyridinyl Ethynyl: While specific examples on the 4-chloro-7-azaindole scaffold are scarce, the pyridinyl group is a common substituent in kinase inhibitors due to its ability to form additional hydrogen bonds and improve solubility. The introduction of a pyridinyl group at the C3 position of a 7-azaindole scaffold has been shown to be well-tolerated in the development of c-Met inhibitors. nih.gov
Conformational and Electronic Influences on Activity Modulations
A theoretical study on 4-chloro-7-azaindole-3-carbaldehyde revealed that the molecule can exist in different conformations depending on the rotation of the aldehyde group relative to the pyrrole ring. mdpi.com This suggests that even small changes in substitution can lead to different preferred conformations, which could impact binding to a biological target. The twist of a pyridine (B92270) ring substituent relative to the azaindole core has been observed to be flatter than expected, which may influence how the molecule fits into the kinase hinge region. nih.gov
The electronic nature of the C4-chloro substituent contributes to the electrophilicity of the pyridine ring, influencing its reactivity and potential interactions with the target protein. The electron-withdrawing nature of the chlorine atom can affect the pKa of the pyrrole NH and the pyridine nitrogen, which in turn can modulate the strength of hydrogen bonds formed with the kinase hinge.
Methodological Approaches in SAR Elucidation
Rational drug design plays a pivotal role in the development of kinase inhibitors based on the 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold. By understanding the key interactions between the scaffold and the kinase hinge region, medicinal chemists can design focused libraries of compounds with modifications aimed at improving potency and selectivity. nih.gov For example, knowing that the 7-azaindole core acts as a hinge-binder allows for the rational placement of substituents to target other regions of the ATP-binding site. nih.gov
Scaffold hopping is another powerful strategy employed in drug discovery to identify novel chemotypes with similar biological activity but potentially improved properties. This can involve replacing the 7-azaindole core with other heterocyclic systems or modifying the core itself. For instance, a photochemical method has been developed for the net carbon deletion of azaarenes, enabling the conversion of quinoline (B57606) N-oxides to 7-azaindoles, which represents a direct scaffold hopping approach. nih.gov In the context of CSF1R inhibitors, the 7-azaindole scaffold was investigated as a bioisostere of a pyrrolopyrimidine core, which is a classic example of scaffold hopping to modulate SAR. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro-7-azaindole |
| 1-tosyl-3-iodo-5-bromo-7-azaindole |
| 4-chloro-7-azaindole-3-carbaldehyde |
| 5-chloro-7-azaindole-3-carbaldehyde |
| 7-trifluoromethyl-substituted aminoquinoline |
| 4-chloro-2-iodo-7-azaindole |
| 4-aminoazaindole |
| 3,5-disubstituted-7-azaindole |
| 3,5-diarylated-7-azaindoles |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines |
Systematic Chemical Modification and Derivatization Strategies
The this compound, commonly known as 4-chloro-7-azaindole, serves as a versatile scaffold in medicinal chemistry, primarily due to its amenability to systematic chemical modification. Derivatization strategies are strategically employed to explore the chemical space around the core structure, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. The primary sites for modification are the chloro-substituted C4 position, the C2 position of the pyrrole ring, and the nitrogen atom of the pyrrole (N1).
Key derivatization reactions include palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura cross-coupling is frequently utilized to introduce a wide range of aryl or heteroaryl substituents, particularly at the C2 position after its conversion to a more reactive species like an iodo derivative. nih.gov Similarly, the Buchwald-Hartwig amination is a preferred method for substituting the chlorine atom at the C4 position with various primary and secondary amines. nih.gov
| Modification Site | Reaction Type | Reagents/Catalysts | Purpose of Modification |
| C4-Position | Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., RuPhos), Base (e.g., K₂CO₃) | Introduce diverse amine-containing side chains to probe for key hydrogen bonding or ionic interactions. nih.gov |
| C2-Position | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃, Boronic Acids, Base (e.g., K₂CO₃) | Introduce various aryl or heteroaryl groups to explore hydrophobic pockets or pi-stacking interactions. nih.gov |
| N1-Position | Protection/Deprotection | SEM-Cl, Base; TBAF or HCl for deprotection | Prevent N-alkylation or other side reactions during coupling steps, enabling regioselective modifications. nih.govmdpi.com |
| Scaffold | Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation, typically at the C3 position, to introduce an aldehyde group for further derivatization. nih.gov |
Cross-Validation Using Enzyme-Based and Cell-Based Assays for SAR Data Consistency
To build a robust and reliable Structure-Activity Relationship (SAR), it is imperative to validate findings across different assay formats. Data generated from a single assay type can sometimes be misleading; for example, a compound may show high potency in an isolated enzyme assay but fail to be active in a cellular context due to poor membrane permeability or rapid metabolism. Therefore, a dual-pronged approach using both enzyme-based and cell-based assays is employed for cross-validation, ensuring the consistency and translational relevance of the SAR data.
Enzyme-based assays are biochemical assays that measure the direct interaction of a compound with its purified target protein, such as a kinase. These assays provide a clean measure of a molecule's intrinsic potency (e.g., IC₅₀ value) against its target, free from confounding cellular factors. In the development of inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, enzymatic assays are used to determine the direct inhibitory activity against specific kinases like Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com
Following enzymatic screening, promising compounds are advanced to cell-based assays. These assays measure the compound's effect within a living cell, providing a more biologically relevant assessment of its activity (e.g., EC₅₀ value). nih.gov This format inherently accounts for factors such as cell permeability, target engagement in a native environment, and potential off-target effects or cytotoxicity. Comparing the data from both assay types allows researchers to confirm that the enzymatic activity translates into a desired cellular outcome and helps identify compounds with the most promising therapeutic potential. A strong correlation between enzymatic potency and cellular activity enhances confidence in the SAR data.
| Compound Series | Modification Strategy | Enzymatic Assay (IC₅₀, nM) | Cell-Based Assay (EC₅₀, nM) | Data Consistency Analysis |
| Series A | C4-Amine Substitution | 5 | 15 | Good correlation; enzymatic potency translates well to cellular activity. |
| Series B | C2-Aryl Substitution | 10 | >1000 | Poor correlation; suggests issues with cell permeability, efflux, or metabolism. |
| Series C | N1-Alkylation | 50 | 150 | Good correlation; consistent SAR trend observed across both assay types. |
| Series D | C4-Ether Linkage | 8 | >1000 | Poor correlation; indicates compound is potent on the isolated target but inactive in a cellular context. |
Mitigation of Assay Variability in Activity Data
A fundamental approach is the strict standardization of experimental protocols. This includes maintaining consistency in reagent concentrations, incubation times, temperature, and cell passage numbers. The use of calibrated instrumentation and automated liquid handlers can further reduce human error and improve precision.
Another key strategy is the inclusion of appropriate controls in every assay plate. A reference compound or a known potent inhibitor serves as a positive control, while a vehicle control (like DMSO) serves as a negative control. The performance of these controls helps to monitor the consistency of the assay over time and between different experimental runs. The quality of a high-throughput screening assay is often assessed using statistical parameters like the Z'-factor, which provides a measure of the signal-to-background ratio and the variability associated with the assay. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay, suggesting that the data generated is highly reliable.
Finally, to account for inherent biological and experimental noise, activity measurements are not based on a single experiment. Instead, each compound is typically tested in multiple independent experiments, often on different days. The final activity value, such as an IC₅₀ or EC₅₀, is reported as the mean of these replicates, accompanied by a measure of statistical variance like the standard deviation. nih.gov This practice of replication ensures that the observed activity is robust and not an artifact of a single measurement. nih.gov
| Source of Variability | Mitigation Strategy | Implementation Details |
| Reagent/Plate Inconsistency | Lot-to-lot reagent testing; standardized plate mapping. | Test new batches of reagents against a standard; use consistent well layouts to avoid "edge effects". |
| Environmental Fluctuations | Controlled incubation conditions. | Use calibrated incubators with stable temperature, humidity, and CO₂ levels. |
| Liquid Handling Errors | Use of automated liquid handlers; regular calibration. | Program robotic systems for precise dispensing; perform routine maintenance and calibration checks. |
| Biological Variation | Use of cell banks; consistent passage number. | Thaw cells from a master cell bank for each experiment; limit the number of times cells are passaged. |
| Data Analysis Subjectivity | Standardized data analysis workflow. | Use a consistent software and algorithm for curve fitting and calculating IC₅₀/EC₅₀ values. |
| Single-Point Anomalies | Perform replicate experiments. | Test each compound in at least two independent assays and average the results. nih.gov |
Mechanistic Investigations and Biological Target Engagement of Pyrrolo 2,3 B Pyridine Derivatives
Kinase Inhibition Mechanisms
The core structure of pyrrolo[2,3-b]pyridine serves as a versatile scaffold for the design of potent and selective kinase inhibitors. By modifying this central ring system, researchers have developed derivatives that can effectively target the ATP-binding sites of various kinases, leading to the modulation of their enzymatic activity.
Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. rsc.orgrsc.org Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive therapeutic targets.
The inhibitory action of these derivatives is primarily achieved by competing with ATP for its binding site within the kinase domain. The 1H-pyrrolo[2,3-b]pyridine nucleus is designed to occupy the hydrophobic pocket within the ATP site. rsc.org This strategic positioning prevents the binding of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways.
A key aspect of the binding mechanism involves the formation of hydrogen bonds with the kinase hinge region. For instance, the 1H-pyrrolo[2,3-b]pyridine ring of certain derivatives can form two crucial hydrogen bonds with the backbone carbonyl of glutamate (B1630785) 562 (E562) and the NH group of alanine (B10760859) 564 (A564) in the hinge region of FGFR1. rsc.org Furthermore, substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring, such as a trifluoromethyl group, can introduce an additional hydrogen bond with glycine (B1666218) 485 (G485), which is a critical factor in enhancing the inhibitory activity. rsc.org Additionally, π-π stacking interactions between the inhibitor and aromatic residues like phenylalanine 489 (F489) can further stabilize the binding. rsc.org
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Kinase Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. rsc.org
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus Kinase 3 (JAK3). nih.govresearchgate.net JAK3 plays a crucial role in cytokine signaling in immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases and organ transplant rejection.
The inhibitory mechanism involves the interaction of the pyrrolo[2,3-b]pyridine scaffold with the ATP-binding site of JAK3. Structural modifications to this core have been shown to significantly impact inhibitory potency. Specifically, the introduction of a carbamoyl (B1232498) group at the C5-position and the substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a substantial increase in JAK3 inhibitory activity. nih.govresearchgate.net Docking studies have confirmed that these modifications enhance the binding affinity within the JAK3 active site. nih.gov
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAK Isoforms
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| 6 | 2900 | 1800 | 1100 |
| 11a | - | - | 1600 |
| 14c | 25 | 13 | 3.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. researchgate.net
The V600E mutation in the B-RAF kinase is a common driver of various cancers, particularly melanoma. nih.gov Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of this oncogenic mutant. napier.ac.uk
The inhibitory mechanism of these compounds involves binding to the ATP-binding pocket of the V600E B-RAF kinase. The pyrrolo[2,3-b]pyridine scaffold acts as a hinge-binder, forming key interactions with the kinase. Molecular docking studies have revealed that the pyrrole (B145914) ring can form hydrophobic π-π interactions with tryptophan 531 (TRP531) and phenylalanine 583 (PHE583). ajchem-a.com Additionally, a π-sulfur interaction with cysteine 532 (CYS532) can occur. ajchem-a.com Hydrogen bonds between the pyridine (B92270) ring and the NH group of the inhibitor with serine 536 (SER536) and glutamine 530 (GLN530) further stabilize the complex. ajchem-a.com
Table 3: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against V600E B-RAF
| Compound | V600E B-RAF IC50 (µM) |
|---|---|
| 34e | 0.085 |
| 35 | 0.080 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. napier.ac.uk
The Colony Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage development and function, and its inhibition is a promising strategy in cancer immunotherapy. acs.org Pyrrolo[2,3-b]pyridine-based compounds have been developed as effective CSF1R inhibitors.
The mechanism of inhibition involves the pyrrolo[2,3-b]pyridine skeleton positioning itself within the hinge region of the CSF1R kinase domain. This allows for the formation of two critical hydrogen bonds with the key amino acid residues cysteine 666 (Cys666) and glutamate 664 (Glu664). acs.org Further interactions with aspartate 796 (Asp796) in the DFG motif and glutamate 633 (Glu633) in a hydrophobic pocket enhance the binding affinity and inhibitory effect. acs.org
Table 4: Inhibitory Activity of a Designed Pyrrolo[2,3-b]pyridine Derivative against CSF1R
| Compound | CSF1R IC50 (nM) |
|---|---|
| I-1 | 49.41 |
IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. acs.org
SGK-1 Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine framework has been explored for its potential to inhibit serum- and glucocorticoid-regulated kinase 1 (SGK1), a kinase implicated in uncontrolled cell proliferation and tumor development. Structural modifications of these analogs have revealed key determinants for inhibitory activity.
Research into 3,5-disubstituted pyrrolo[2,3-b]pyridine analogs has shown that the nature and position of substituents are crucial for SGK1 inhibition. One study highlighted that replacing a carboxyl group with a hydroxycarbamoyl group enhanced the inhibitory effect. This suggests that the latter group may engage in more favorable interactions within the SGK1 active site. Furthermore, the positioning of these functional groups on a phenyl ring attached to the core scaffold was found to be critical, with para-substituted compounds generally exhibiting higher activity than their meta-counterparts. Interestingly, the incorporation of typical hydrogen bond acceptors did not lead to an improvement in activity, indicating that hydrogen bonding may not be the predominant mode of interaction between the carboxyl group of the inhibitors and the lysine (B10760008) residue in the SGK1 catalytic site. These findings have been further illuminated by docking studies, which have provided deeper insights into the binding interactions that are essential for SGK1 inhibition.
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
While the pyrrolo[2,3-b]pyridine scaffold has been investigated against various kinases, its direct and selective inhibition of Cyclin-Dependent Kinase 1 (CDK1) is not extensively documented in dedicated studies. However, evidence of interaction has emerged from broader kinase profiling of related compounds.
A notable example is the novel pyrrolo[2,3-b]pyridine-based compound, S01, which was primarily designed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov In a broader kinase selectivity panel, S01 demonstrated a degree of inhibitory activity against CDK1. nih.gov Although GSK-3β was its primary target, with an IC50 value in the sub-nanomolar range (0.35 ± 0.06 nM), the cross-reactivity with CDK1 suggests that the pyrrolo[2,3-b]pyridine core can be accommodated within the ATP-binding pocket of CDK1. nih.gov This off-target activity, while not the primary focus of the study, opens an avenue for the future design of more selective CDK1 inhibitors based on this scaffold. The molecular basis for this interaction would likely involve key hydrogen bonds and hydrophobic interactions within the CDK1 active site, similar to those observed with its primary target, GSK-3β. Further investigation is required to elucidate the precise binding mode and to optimize the pyrrolo[2,3-b]pyridine structure for potent and selective CDK1 inhibition.
Enzyme and Receptor Modulation Beyond Kinases
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition to the modulation of other critical enzymes and receptors involved in various pathological processes.
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as a promising class of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in a range of inflammatory diseases, particularly those affecting the respiratory system. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided critical insights into the structural requirements for potent HNE inhibition.
A crucial finding is that the second position of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for optimal activity; any modifications at this position lead to a significant loss of inhibitory potency. nih.gov Conversely, the introduction of various substituents at the fifth position is well-tolerated and can even enhance activity. nih.gov Bulky and lipophilic groups at this position are thought to interact favorably with a large pocket in the enzyme's active site, facilitating the formation of the Michaelis complex. nih.gov
Molecular docking studies have further elucidated the mechanism of inhibition, showing that the most active pyrrolo[2,3-b]pyridine derivatives orient themselves within the HNE catalytic triad (B1167595), which consists of the amino acid residues Ser195, His57, and Asp102. researchgate.net The geometry of this interaction is critical for effective inhibition. researchgate.net The potency of these compounds is significant, with many derivatives exhibiting IC50 values in the low nanomolar range. researchgate.netnih.gov
| Compound | HNE IC50 (nM) |
| 2a | 15 researchgate.net |
| 2b | 14 researchgate.net |
| Series Range | 14–87 nih.gov |
| Modified Series Range | 15–51 nih.gov |
This table presents the half-maximal inhibitory concentration (IC50) values for select 1H-pyrrolo[2,3-b]pyridine derivatives against human neutrophil elastase (HNE).
Negative Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Extensive searches of the scientific literature did not yield specific studies on 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine or its derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). While other isomers of the pyrrolopyridine scaffold and different heterocyclic systems have been investigated for this activity, there is currently a lack of available research directly linking the 1H,2H,3H-pyrrolo[2,3-b]pyridine core to mGluR5 negative allosteric modulation.
Disruption of Tubulin Microtubule Dynamics and Colchicine-Binding Site Interactions
Based on available scientific literature, there is no direct research specifically investigating this compound derivatives as agents that disrupt tubulin microtubule dynamics by interacting with the colchicine-binding site. Studies on the inhibition of tubulin polymerization and interaction with the colchicine-binding site have been conducted on other isomers of the pyrrolopyridine scaffold, such as 1H-pyrrolo[3,2-c]pyridine derivatives. tandfonline.comnih.gov These studies have demonstrated that the broader class of pyrrolopyridines has the potential to interfere with microtubule dynamics. tandfonline.comnih.gov However, specific data for the 1H,2H,3H-pyrrolo[2,3-b]pyridine isomer in this context is not currently available.
Molecular Interaction Profiling
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is underpinned by their specific molecular interactions with their respective targets. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, have been instrumental in elucidating these interactions.
For kinase inhibition, these derivatives typically bind to the ATP-binding pocket. The pyrrolo[2,3-b]pyridine core often forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. For instance, in the case of GSK-3β inhibition, the pyrrolo[2,3-b]pyridine skeleton has been shown to form two hydrogen bonds with the key residues ASP-133 and VAL-135. nih.gov Substituents on the pyrrolo[2,3-b]pyridine scaffold are responsible for establishing further interactions, such as additional hydrogen bonds and hydrophobic contacts, which contribute to the potency and selectivity of the inhibitor.
In the context of enzyme inhibition, such as with human neutrophil elastase (HNE), molecular docking has revealed that active pyrrolo[2,3-b]pyridine derivatives orient themselves within the catalytic triad (Ser195-His57-Asp102) to facilitate inhibition. researchgate.net The geometry of the enzyme-inhibitor complex is a key determinant of the observed biological activity. researchgate.net
Characterization of Hydrogen Bonding Networks in Ligand-Protein Binding
Hydrogen bonds are fundamental to the stability and specificity of ligand-protein complexes. In the context of pyrrolo[2,3-b]pyridine derivatives, the nitrogen atoms within the fused ring system and the pyrrole N-H group are key players in forming these critical interactions.
Crystallographic studies of related compounds, such as 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, provide valuable insights into the hydrogen bonding capabilities of this class of molecules. In the solid state, molecules of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine are interconnected through pairs of N—H···N hydrogen bonds, resulting in the formation of inversion dimers. nih.govresearchgate.net These dimers are further linked by C—H···N interactions, creating a two-dimensional network. nih.govresearchgate.net This inherent capacity for hydrogen bonding is a strong indicator of how these compounds might interact with the amino acid residues within a protein's binding pocket.
The following table details the hydrogen bond geometry observed in the crystal structure of the related compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, which illustrates the potential hydrogen bonding distances and angles. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···N | 0.86 | 2.07 | 2.927 | 174 |
| C—H···N | 0.93 | 2.57 | 3.315 | 137 |
This data is for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine and is presented to illustrate the hydrogen bonding potential of the pyrrolo-pyridine core.
Analysis of Binding Site Specificity and Selectivity
The specificity and selectivity of a drug molecule for its intended target over other related proteins are crucial for minimizing off-target effects. For pyrrolo[2,3-b]pyridine derivatives acting as kinase inhibitors, selectivity is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.
The development of selective inhibitors often hinges on exploiting subtle differences in the amino acid composition and conformation of the ATP-binding pocket. For example, the substitution pattern on the pyrrolo[2,3-b]pyridine core can be modified to introduce moieties that form specific interactions with non-conserved residues in the target kinase.
Research on various pyrrolo[2,3-d]pyrimidine derivatives has demonstrated that it is possible to achieve selectivity for certain kinases. For example, some derivatives have been identified as potent and selective inhibitors of VEGFR-2, a key target in angiogenesis. researchgate.net Molecular docking studies of these compounds have shown strong binding affinities within the ATP-binding pocket of VEGFR-2, forming hydrogen bonds with key amino acid residues. researchgate.net
Furthermore, the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) has utilized the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Docking studies of these derivatives into the CSF1R crystal structure revealed ligand-protein interactions similar to those of known inhibitors, highlighting the importance of the scaffold in orienting substituents to achieve specific contacts. mdpi.com
The selectivity of these compounds is often evaluated through extensive kinase profiling assays, which measure the inhibitory activity against a large panel of kinases. This approach allows for the identification of compounds with a narrow or broad spectrum of activity, depending on the therapeutic goal. For instance, certain pyrrolo[2,3-d]pyrimidine-based compounds have emerged as potent CSF1R inhibitors with favorable selectivity profiles. mdpi.com
Computational and Theoretical Chemistry Applications in Pyrrolo 2,3 B Pyridine Research
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. These calculations are crucial for understanding the intrinsic properties of pyrrolo[2,3-b]pyridine derivatives that govern their reactivity and biological function.
DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies that a molecule is more polarizable and has higher chemical reactivity, which can correlate with greater biological activity. nih.govscirp.org
In a computational study of 39 novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the V600E-BRAF kinase, DFT was used to calculate the HOMO, LUMO, and energy gap values. ajchem-a.com This analysis helped in understanding the charge density distributions and electronic properties that could be associated with their inhibitory activity. ajchem-a.com The principle holds that a lower HOMO-LUMO energy gap often signifies a more efficient charge transfer interaction within the molecule, a characteristic that can be vital for its bioactivity. scirp.org By correlating these calculated electronic properties with experimentally observed activity, researchers can establish quantitative structure-activity relationships (QSAR) that guide the design of new compounds with enhanced pharmacological profiles. ajchem-a.com
Table 1: DFT-Calculated Electronic Properties of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Biological Target | Reference |
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | General Pharmaceutical | scirp.org |
| Trimethoxyphenylmethylene Derivative | -0.26751 | -0.18094 | 0.08657 | General Biological | nih.gov |
| Pyrrolo[2,3-d]pyrimidine Derivative | Not specified | Not specified | 3.515 | Chemosensor | researchgate.net |
| Series of 39 Pyrrolo[2,3-b]pyridines | Calculated | Calculated | Calculated | V600E-BRAF | ajchem-a.com |
Theoretical methods are also used to investigate the stability of these compounds, both intrinsically and within the confines of a biological target's active site. DFT calculations can determine optimized molecular geometries and thermodynamic parameters, such as Gibbs free energy, which indicate the relative stability of different conformations of a molecule. nih.gov
More dynamically, molecular dynamics (MD) simulations are used to assess the stability of the ligand-protein complex over time. In studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, 100-nanosecond MD simulations were performed. sci-hub.se These simulations revealed the stability of a newly designed compound within the c-Met active site, confirming that the key binding interactions were maintained throughout the simulation. sci-hub.se Similarly, MD simulations were used to study the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4), providing insights into the stability of the interactions with crucial residues in the kinase hinge region. nih.gov These theoretical investigations are vital for confirming that a designed inhibitor can form a stable and lasting complex with its target protein.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that model the interaction between a ligand (the pyrrolo[2,3-b]pyridine derivative) and its protein target at an atomic level.
Molecular docking is widely used to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. This method was successfully used to screen a series of novel pyrrolo[2,3-b]pyridine derivatives to identify potential hits against V600E-BRAF kinase. ajchem-a.com The docking results showed that the top-ranked compounds formed essential hydrogen bonds and hydrophobic interactions with key residues in the active site, mimicking the binding of the known inhibitor Vemurafenib. ajchem-a.com
In another study, docking of pyrrolo[2,3-b]pyridine derivatives into the c-Met kinase active site revealed that the pyrrolo[2,3-b]pyridine core consistently formed two crucial hydrogen bonds with the backbone of the residue Met1160 in the hinge region. sci-hub.se This interaction was identified as a significant factor for the inhibitory potency of this class of compounds. sci-hub.se For phosphodiesterase 4B (PDE4B) inhibitors, docking predicted that the pyrrolo[2,3-b]pyridine scaffold was a productive replacement for other heterocyclic systems, leading to enhanced potency. nih.gov These predictions of binding poses are fundamental for understanding structure-activity relationships and for rationally designing modifications to improve affinity and selectivity.
The role of water molecules in the binding site is a critical factor in ligand-protein interactions. Displacing high-energy, unstable water molecules from a binding pocket upon ligand binding can result in a significant gain in binding affinity. WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in the hydration sites of a protein's binding cavity, identifying which water molecules are stable and which are energetically unfavorable and thus "displaceable". researchgate.netnih.gov
This technique was applied to a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting Janus kinase 3 (JAK3). The WaterMap analysis was conducted to understand the effects of different substituents on inhibitory activity. researchgate.net The results showed a correlation between the experimental activity of the compounds and the calculated free energy that would be liberated by displacing unfavorable water molecules from the binding site. researchgate.net By designing ligands that can occupy the positions of these high-energy water molecules, researchers can achieve significant improvements in binding potency. researchgate.netnih.gov
Crystallographic Insights into Ligand-Protein Complexes
While computational methods provide predictive models, X-ray crystallography provides experimental, high-resolution data on the precise three-dimensional arrangement of atoms in a ligand-protein complex. These crystal structures offer definitive proof of binding modes and serve as the ultimate validation for computational predictions.
The crystal structure of the parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has been determined, providing precise data on its bond lengths and angles. nih.gov More revealingly, crystal structures of related pyrrolo[2,3-d]pyrimidine derivatives in complex with kinases have been solved. For instance, the X-ray structure of a pyrrolo[2,3-d]pyrimidine inhibitor bound to checkpoint kinase 1 (CHK1) showed the specific interactions with the kinase hinge region. The 4-amino group of the ligand formed a hydrogen bond with the backbone carbonyl of Glu85, while the nitrogen at position 3 (N3) of the ring system formed a hydrogen bond with the backbone NH of Ala87. acs.org Similarly, the crystal structure of Pexidartinib, a drug containing a pyrrolo[2,3-d]pyrimidine core, bound to its target kinase provides a clear interaction diagram. mdpi.com These crystallographic insights are invaluable, offering a detailed blueprint of the key interactions that anchor the ligand in the active site and providing a solid foundation for structure-based drug design.
Prediction of Synthetic Accessibility and Reactivity Profiles
Computational chemistry serves as a powerful tool in modern chemical research, offering predictive insights into the feasibility of synthesizing a molecule and its likely chemical behavior. For 4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole (B22810), these computational approaches are crucial for designing efficient synthetic routes and planning its incorporation into more complex target structures.
Synthetic Accessibility Prediction
The synthetic accessibility of a compound is a measure of how easily it can be synthesized in a laboratory setting. Computationally, this is often quantified using a Synthetic Accessibility Score (SAS), which is calculated based on molecular complexity, stereochemistry, and a comparison of its fragments to those found in commercially available or known starting materials. A lower score generally indicates a molecule that is easier to synthesize.
While specific, computationally derived synthetic accessibility scores for 4-chloro-1H-pyrrolo[2,3-b]pyridine are not extensively detailed in dedicated studies, its accessibility can be inferred from its commercial availability and established synthetic routes. achemblock.comsigmaaldrich.com The compound serves as a key building block in medicinal chemistry, and scalable, regioselective syntheses for its derivatives have been reported, indicating a high degree of synthetic feasibility. acs.org For instance, a multi-kilogram scale synthesis of a related functionalized 7-azaindole (B17877) derivative has been demonstrated, starting from the parent 7-azaindole. acs.org
Computational models typically evaluate several parameters to generate an accessibility score. The general principles of these evaluations can be summarized as follows:
Table 1: Key Parameters in Computational Synthetic Accessibility Assessment
| Parameter | Description | Implication for 4-chloro-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|
| Fragment Complexity | Analysis of the molecule's constituent parts against a database of known, easily accessible chemical fragments. | The pyrrolo[2,3-b]pyridine core is a well-known heterocycle, and the chloro-substituent is a common functional group. |
| Stereochemical Complexity | The number of stereocenters and the complexity of their arrangement. | The molecule is aromatic and planar, possessing no stereocenters, which simplifies its synthesis significantly. |
| Symmetry | The presence of symmetry elements can reduce the number of synthetic steps required. | The molecule possesses a low degree of symmetry. |
| Starting Material Availability | Proximity of the structure to known, commercially available starting materials. | The parent compound, 7-azaindole, is readily available, making the synthesis of the 4-chloro derivative straightforward. acs.org |
Based on these factors, 4-chloro-1H-pyrrolo[2,3-b]pyridine is considered to be a readily accessible compound for research and development.
Reactivity Profile Prediction
The chemical reactivity of 4-chloro-1H-pyrrolo[2,3-b]pyridine is governed by the electronic interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring. Density Functional Theory (DFT) is a primary computational method used to predict and understand this reactivity. nih.govufrj.br DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which collectively provide a detailed reactivity profile.
The fused pyridine ring acts as an electron-withdrawing group, which generally reduces the reactivity of the 7-azaindole system towards electrophilic aromatic substitution compared to its indole (B1671886) counterpart. acs.org However, specific positions on the bicyclic core exhibit distinct reactivity patterns.
Frontier Molecular Orbitals and Reactivity Indices: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical stability. DFT studies on related azaindoles provide a framework for predicting these properties. nih.govresearchgate.net
| Atomic Charges | Mulliken or Natural Bond Orbital (NBO) charge analysis would quantify the partial positive charge on the carbon atoms of the pyridine ring and the partial negative charge on the pyrrole ring carbons, further detailing sites for nucleophilic and electrophilic reactions. |
These theoretical predictions align with observed experimental reactivity. For example, the susceptibility of the C-3 position to electrophilic attack is confirmed by reactions such as iodine-catalyzed chalcogenation, which occurs regioselectively at this site. acs.org The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent at C-4, makes this position a target for nucleophilic substitution reactions, a common strategy for further functionalization. DFT calculations have been employed to understand the mechanisms of such reactions in related heterocyclic systems. rsc.org Furthermore, computational studies have been used to rationalize the mechanisms of metal-catalyzed reactions, such as those involving Rh(III) in the synthesis of the 7-azaindole core itself, highlighting the role of the pyridine nitrogen in coordinating with the metal center. nih.gov
Future Perspectives and Research Directions for 4 Chloro 1h,2h,3h Pyrrolo 2,3 B Pyridine Analogs
Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives
The synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives often relies on multi-step sequences involving key cross-coupling reactions. nih.gov A prominent strategy involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This approach, however, presents challenges. For instance, the final deprotection step of protecting groups like trimethylsilylethoxymethyl (SEM) can be problematic, sometimes leading to the formation of unexpected side products, such as tricyclic eight-membered 7-azaindoles. nih.gov
Advanced Functionalization Strategies for Enhanced Target Selectivity and Potency
The functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key strategy for modulating the pharmacological properties of its derivatives. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to achieve higher potency and selectivity for specific biological targets.
For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), the substitution pattern on the pyrrolo[2,3-d]pyrimidine core (a related scaffold) is critical. mdpi.com By creating hybrids of known inhibitors and the pyrrolopyrimidine nucleus, researchers have identified potent compounds. N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent CSF1R inhibitor with favorable metabolic properties. mdpi.com Similarly, in the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. Compound 4h from this series demonstrated potent activity against FGFR1, 2, and 3, and was found to inhibit proliferation, induce apoptosis, and reduce the migration of breast cancer cells. rsc.org
Future strategies will involve more intricate functionalization. This includes the introduction of diverse substituents at various positions of the pyrrolopyridine ring to probe interactions with specific sub-pockets of target proteins. The use of fluorine and other bioisosteric replacements could enhance metabolic stability and binding affinity. Advanced synthetic methods, such as late-stage functionalization, will be pivotal in enabling the rapid diversification of lead compounds, accelerating the optimization process for improved selectivity and potency.
| Compound ID | Target | Key Findings |
| 12b | CSF1R | Low-nanomolar enzymatic activity and favorable ADME properties. mdpi.com |
| 4h | FGFR1/2/3 | Potent inhibitory activity (IC50 values of 7, 9, and 25 nM, respectively); inhibited cancer cell proliferation and migration. rsc.org |
| 24 | LRRK2 | A 1-deaza analogue that was well-tolerated, maintaining high potency (G2019S cKi 2 nM). acs.org |
Development of Integrative Computational-Experimental Approaches for Rational Design
The rational design of novel inhibitors is increasingly reliant on a synergy between computational modeling and experimental validation. Molecular docking studies are frequently used to predict the binding modes of newly designed analogs within the active site of a target protein, providing a structural rationale for observed activities. mdpi.com This approach was used in the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, where fragments of the marketed drug Pexidartinib were merged with the core scaffold based on initial docking results. mdpi.com
A more advanced strategy involves the use of crystallographic surrogates. For example, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, researchers used the Checkpoint Kinase 1 (CHK1) protein as a crystallographic tool. acs.org By obtaining X-ray crystal structures of pyrrolo[2,3-d]pyrimidine analogs bound to CHK1, they could visualize key binding interactions and use this structural information to guide the design of more potent and selective LRRK2 inhibitors. This approach confirmed that a pyrazole (B372694) substitution was positioned as intended within the binding site. acs.org
The future of drug design in this area will see the integration of more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of ligand-protein interactions. These in silico methods, when combined with high-throughput synthesis and screening, will create a powerful feedback loop for the rapid and rational design of next-generation therapeutics based on the 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine scaffold.
Investigation of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
While the 1H-pyrrolo[2,3-b]pyridine scaffold is well-established as a "privileged" structure in kinase inhibition, its full therapeutic potential remains to be explored. Derivatives have shown a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor effects. juniperpublishers.com This suggests that the core structure can interact with a diverse range of biological targets beyond kinases.
Known targets for pyrrolopyridine derivatives include:
Kinases: CSF1R, FGFR, LRRK2, Janus kinases (JAK). chemicalbook.comnih.govrsc.orgacs.org
Other Enzymes: Aldose reductase, HIV-1 integrase. nih.gov
Receptors: G-protein coupled receptor 119 (GPR119). nih.gov
Future research should focus on systematically screening libraries of this compound analogs against broad panels of biological targets to uncover novel activities. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected therapeutic applications. Elucidating the mechanisms of action for compounds with novel activities will be crucial. This involves target identification and validation studies to understand how these molecules exert their biological effects, potentially opening up entirely new avenues for drug development.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-chloro-pyrrolo[2,3-b]pyridine derivatives?
Synthesis optimization requires attention to:
- Reagent selection : Use anhydrous solvents (e.g., THF) and inert atmospheres (argon) to prevent side reactions, as seen in halogenation and coupling steps .
- Temperature control : For example, fluorination with Selectfluor® proceeds efficiently at 70°C but may degrade at higher temperatures .
- Purification methods : Column chromatography (e.g., DCM/EA gradients) is critical for isolating intermediates with high purity, especially when dealing with halogenated byproducts .
Q. How can NMR spectroscopy resolve structural ambiguities in pyrrolo[2,3-b]pyridine derivatives?
Key NMR strategies include:
- 1H and 13C NMR : Identify substituent positions via coupling patterns (e.g., doublets for aromatic protons at δ 7.23–8.21 ppm in fluorinated derivatives) .
- 19F NMR : Confirm fluorination regiochemistry (e.g., δ -172.74 ppm for 3-fluoro-4-chloro derivatives) .
- 2D experiments (COSY, HSQC) : Resolve overlapping signals in fused-ring systems .
Q. What are common functionalization reactions for the 4-chloro substituent?
The chlorine atom is reactive toward:
- Nucleophilic aromatic substitution : Replace Cl with amines or alkoxides under Pd catalysis .
- Cross-coupling (Suzuki, Buchwald-Hartwig) : Attach aryl/heteroaryl groups for SAR studies .
- Reduction : Convert Cl to H using H2/Pd-C in methanol, but monitor for over-reduction .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for halogenated derivatives?
Discrepancies (e.g., 29% yield for fluorination vs. higher yields for chlorination) may arise from:
Q. What computational methods predict the electronic properties of 4-chloro-pyrrolo[2,3-b]pyridine?
- DFT studies : BLYP functionals reveal HOMO-LUMO gaps (3.59 eV), indicating high kinetic stability .
- Charge density analysis : Identifies covalent bonding in the pyrrolopyridine core via Laplacian values (e.g., −11.37 to −19.20 e Å⁻⁵) .
- Molecular docking : Simulate interactions with biological targets (e.g., FGFR kinases) to prioritize derivatives for synthesis .
Q. How do substituents at the 3-position influence biological activity?
- Electron-withdrawing groups (F, CF3) : Enhance metabolic stability and FGFR binding (e.g., IC50 < 1 µM for trifluoromethyl derivatives) .
- Steric effects : Bulky groups at C3 reduce kinase selectivity due to clashes in the ATP-binding pocket .
- Protonation states : The NH group in the pyrrole ring participates in hydrogen bonding with catalytic lysine residues .
Q. What strategies improve regioselectivity in electrophilic substitutions?
Q. How can researchers validate intermolecular interactions in solid-state structures?
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N dimers and C–H⋯Cl interactions) .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., 15% H⋯Cl interactions in 4,6-dichloro derivatives) .
- Thermal ellipsoid plots : Assess disorder in fused-ring systems .
Methodological Guidance
Q. Designing SAR Studies for Anticancer Derivatives
- Core modifications : Compare 4-chloro vs. 4,6-dichloro derivatives for cytotoxicity against A549/HeLa cells .
- Side-chain diversification : Attach 1,8-naphthyridin-4-one fragments to enhance DNA intercalation .
- In vitro assays : Use MTT/proliferation assays with positive controls (e.g., doxorubicin) .
Q. Handling Air- and Moisture-Sensitive Intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
